molecular formula C20H18 B14002382 BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- CAS No. 35281-29-9

BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL-

Cat. No.: B14002382
CAS No.: 35281-29-9
M. Wt: 258.4 g/mol
InChI Key: OSPZOOPTBDSTQN-UHFFFAOYSA-N
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Description

BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- is a polycyclic aromatic hydrocarbon. It is a derivative of benzanthracene, characterized by the addition of two methyl groups at positions 7 and 12, and the reduction of the 5,6 positions to a dihydro form. This compound is known for its carcinogenic properties and is often studied in the context of environmental pollution and cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- typically involves the alkylation of benzanthracene. One common method is the Friedel-Crafts alkylation, where benzanthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound is less common due to its carcinogenic nature. when produced, it follows similar synthetic routes as in laboratory settings, with stringent controls to minimize exposure and environmental release .

Chemical Reactions Analysis

Types of Reactions

BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- is extensively used in scientific research, particularly in the following fields:

Mechanism of Action

The carcinogenic effects of BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- are primarily due to its ability to form DNA adducts. These adducts interfere with DNA replication and repair, leading to mutations and cancer development. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates that bind to DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZ(a)ANTHRACENE, 5,6-DIHYDRO-7,12-DIMETHYL- is unique due to its specific substitutions and reduction, which influence its chemical reactivity and biological activity. Its dihydro form at positions 5,6 and methyl groups at positions 7,12 make it distinct from other similar compounds .

Properties

CAS No.

35281-29-9

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

7,12-dimethyl-5,6-dihydrobenzo[a]anthracene

InChI

InChI=1S/C20H18/c1-13-16-8-5-6-9-17(16)14(2)20-18(13)12-11-15-7-3-4-10-19(15)20/h3-10H,11-12H2,1-2H3

InChI Key

OSPZOOPTBDSTQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC3=CC=CC=C3C2=C(C4=CC=CC=C14)C

Origin of Product

United States

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